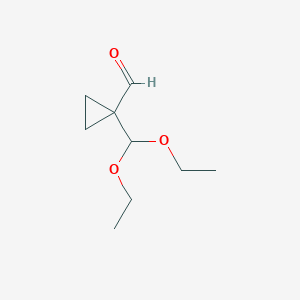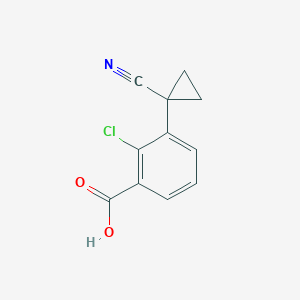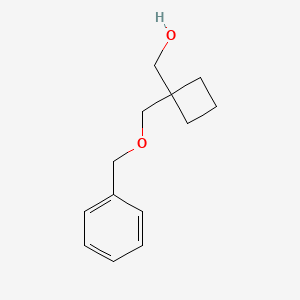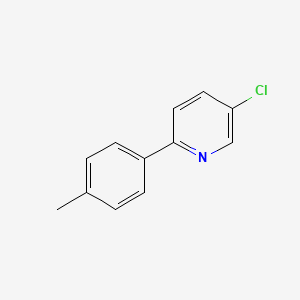
Rel-methyl (1r,4r)-4-(methylamino)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-methyl (1r,4r)-4-(methylamino)cyclohexane-1-carboxylate is an organic compound with the molecular formula C9H17NO2. It is a derivative of cyclohexane, featuring a methylamino group and a carboxylate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rel-methyl (1r,4r)-4-(methylamino)cyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cis-4-aminocyclohexanecarboxylic acid.
Methylation: The amino group is methylated using methyl iodide in the presence of a base such as sodium hydroxide.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Rel-methyl (1r,4r)-4-(methylamino)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rel-methyl (1r,4r)-4-(methylamino)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function through competitive or non-competitive inhibition .
Comparaison Avec Des Composés Similaires
- cis-4-Aminocyclohexanecarboxylic acid
- Methyl cis-4-(Boc-amino)cyclohexanecarboxylate
- trans-4-(Aminomethyl)cyclohexanecarboxylic acid
Comparison: Rel-methyl (1r,4r)-4-(methylamino)cyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to cis-4-aminocyclohexanecarboxylic acid, the methylamino group enhances its lipophilicity and potential for membrane permeability. The ester group also makes it more reactive in esterification and transesterification reactions .
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
methyl 4-(methylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h7-8,10H,3-6H2,1-2H3 |
Clé InChI |
ZQZNJXVBPZPFNL-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCC(CC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)acetic acid](/img/structure/B8759182.png)




